CP-471474 is a synthetic compound classified as a matrix metalloproteinase inhibitor. It was developed by Pfizer and is characterized by its ability to inhibit various matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. The chemical formula of CP-471474 is C16H16FN2O5S, and it has a molecular weight of 368.38 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in conditions where matrix metalloproteinase activity contributes to tissue damage, such as myocardial infarction and inflammatory diseases .
CP-471,474 is a research compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor []. MMPs are a group of enzymes involved in various physiological processes, including degradation of the extracellular matrix. Excessive MMP activity is implicated in several diseases, including cardiovascular diseases, arthritis, and cancer [].
The mechanism by which CP-471,474 inhibits MMPs is not fully elucidated, but research suggests it binds directly to the active site of the enzyme, preventing it from cleaving substrates [].
CP-471,474 has been studied for its potential therapeutic effects in various disease models due to its MMP inhibitory properties. Here are some specific examples:
Studies have investigated CP-471,474's role in mitigating myocardial infarction (heart attack) by reducing inflammation and extracellular matrix degradation in the heart tissue [].
Research suggests that CP-471,474 might hinder tumor growth and invasion by inhibiting MMP-mediated degradation of the extracellular matrix, which can create pathways for cancer cell migration [].
Studies have explored the potential neuroprotective effects of CP-471,474 in models of Alzheimer's disease and multiple sclerosis, where MMPs contribute to neuronal damage [, ].
CP-471474 acts primarily through the inhibition of matrix metalloproteinases by binding to the active site of these enzymes. The compound features a hydroxamate group that coordinates with the zinc ion present in the active site of metalloproteinases, thereby blocking substrate access and preventing enzymatic activity. This interaction is crucial for its role as an inhibitor, as it disrupts the normal function of these enzymes involved in tissue remodeling and repair .
The biological activity of CP-471474 has been extensively studied, demonstrating its efficacy in inhibiting proteolytic, hemorrhagic, and edema-forming activities associated with snake venom metalloproteinases. For instance, it has shown significant inhibition against MMP-2 and MMP-9, with IC50 values of 0.7 nM and 13 nM respectively. These properties make it a promising candidate for therapeutic interventions in diseases characterized by excessive matrix degradation .
The synthesis of CP-471474 involves several steps typical for hydroxamic acid derivatives. The detailed synthetic route includes:
CP-471474 has potential applications in various medical fields due to its properties as a matrix metalloproteinase inhibitor:
Studies have demonstrated that CP-471474 interacts specifically with matrix metalloproteinases through its hydroxamate group, which binds tightly to the zinc ion at the active site. Molecular dynamics simulations have provided insights into this interaction, revealing that the compound's hydrophobic groups occupy critical binding sites on the enzyme, enhancing its inhibitory effects .
Several compounds share structural similarities with CP-471474 and exhibit matrix metalloproteinase inhibitory activity. Here are some notable examples:
Compound Name | Chemical Formula | IC50 (nM) for MMP-2 | Unique Features |
---|---|---|---|
CP-471474 | C16H16FN2O5S | 0.7 | Broad-spectrum MMP inhibitor |
Batimastat | C12H14N4O3S | 8 | First synthetic MMP inhibitor approved for trials |
Marimastat | C13H18N4O3S | 10 | Developed for cancer therapy |
SB-3CT | C17H20N4O2S | 15 | Selective for MMP-2 and MMP-9 |
CP-471474 stands out due to its broad-spectrum inhibition profile and specific interactions with multiple matrix metalloproteinases, making it a versatile candidate for further research and potential therapeutic applications .
Irritant